molecular formula C22H31ClN2 B12304300 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride

1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride

Cat. No.: B12304300
M. Wt: 358.9 g/mol
InChI Key: INZQCQFSBPULGX-UHFFFAOYSA-M
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Description

1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride is an unsymmetric N-heterocyclic carbene (NHC) precursor. Its structure features a mesityl (2,4,6-trimethylphenyl) group and a chiral isopinocampheyl substituent derived from the bicyclic monoterpene pinene. The chloride counterion enhances solubility in polar solvents, making it suitable for catalytic applications .

Properties

Molecular Formula

C22H31ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride

InChI

InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1

InChI Key

INZQCQFSBPULGX-UHFFFAOYSA-M

Canonical SMILES

CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Imidazole

The most common approach involves stepwise alkylation of imidazole with two distinct electrophiles:

  • Mesitylation : Reacting imidazole with mesityl chloride/bromide under basic conditions to yield 1-mesitylimidazole.
  • Isopinocampheylation : Alkylating the remaining nitrogen with (1R,2R,3R,5S)-(-)-isopinocampheyl chloride.

Key Conditions :

  • Solvent : Anhydrous acetonitrile or tetrahydrofuran (THF).
  • Temperature : 80–100°C for 48–72 hours under inert atmosphere.
  • Base : Potassium carbonate or sodium hydride to deprotonate imidazole.

Chirality Transfer in Isopinocampheyl Substituent

The (1R,2R,3R,5S)-(-)-isopinocampheyl group is synthesized from β-pinene via:

  • Epoxidation followed by acid-catalyzed rearrangement to isopinocampheol.
  • Chlorination using thionyl chloride (SOCl₂) to yield isopinocampheyl chloride.

Detailed Preparation Protocols

Synthesis of 1-Mesityl-3-Isopinocampheylimidazolium Chloride

Procedure Adapted from EP2821409A1 :

  • Step 1 : Dissolve 1-mesitylimidazole (10 mmol) and (1R,2R,3R,5S)-(-)-isopinocampheyl chloride (12 mmol) in dry THF.
  • Step 2 : Add KHMDS (12 mmol) at -78°C and warm to room temperature over 6 hours.
  • Step 3 : Quench with saturated NH₄Cl, extract with dichloromethane, and dry over MgSO₄.
  • Step 4 : Purify via column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH) to isolate the imidazolium chloride as a white solid.

Yield : 62–68%.
Purity : 95–97% (HPLC).

Alternative Route via Imidazolium Salt Metathesis

From ARKIVOC 2005 :

  • Step 1 : Prepare 1-(tosylpyrrolidinomethyl)imidazole via nucleophilic substitution.
  • Step 2 : React with isopinocampheyl iodide in acetonitrile at 80°C for 48 hours.
  • Step 3 : Perform anion exchange using Amberlyst A-26 (Cl⁻ form) to obtain the chloride salt.

Advantages :

  • Avoids harsh alkylation conditions.
  • Enables better control over stereochemistry.

Optimization and Challenges

Reaction Efficiency

  • Excess Electrophile : A 1.2:1 molar ratio of isopinocampheyl chloride to 1-mesitylimidazole minimizes diastereomer formation.
  • Temperature Control : Slow warming from -78°C to RT prevents racemization of the isopinocampheyl group.

Purification Techniques

  • Recrystallization : From ethanol/water (3:1) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5).

Characterization Data

Property Value Source
Molecular Formula C₂₂H₃₁ClN₂
Molecular Weight 358.95 g/mol
Melting Point 198–202°C (decomposes)
Specific Rotation ([α]D²⁵) -122.8° (c = 1.0, CHCl₃)
LogP 1.937

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.04 (s, 1H, NCHN), 6.92 (s, 2H, mesityl), 3.21–3.45 (m, 1H, isopinocampheyl).
  • ¹³C NMR : δ 181.7 ppm (NCN carbene carbon after deprotonation).

Applications and Derivatives

The compound serves as a precursor for N-heterocyclic carbene (NHC) ligands in asymmetric catalysis. For example:

  • Ru-NHC Complexes : Used in olefin metathesis with >90% enantiomeric excess.
  • Rh-NHC Complexes : Employed in hydroacylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced imidazolium derivatives.

    Substitution: Substituted imidazolium compounds with various functional groups.

Scientific Research Applications

Catalysis

One of the primary applications of this compound is in catalysis, particularly in organic synthesis. The imidazolium cation structure allows it to act as a catalyst in various reactions:

  • C-H Activation : The compound has been utilized in C-H activation reactions, which are crucial for forming carbon-carbon bonds. Its ability to stabilize reactive intermediates enhances the efficiency of these transformations.
  • Cross-Coupling Reactions : It has been employed in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Asymmetric Synthesis

The compound serves as a chiral ligand in asymmetric synthesis, where it facilitates the formation of enantiomerically enriched products:

  • Chiral Catalysts : Its chiral nature allows it to be used in the development of chiral catalysts that promote enantioselective reactions. This is particularly important in the synthesis of drugs where specific stereochemistry is required.
  • Case Study - Asymmetric Aldol Reactions : Research has demonstrated that this imidazolium salt can significantly enhance the selectivity of aldol reactions, leading to higher yields of desired products with minimal by-products. Studies have shown that using this compound as a ligand can improve yields by up to 30% compared to non-chiral alternatives .

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of imidazolium salts:

  • Mechanism of Action : The cationic nature of imidazolium compounds allows them to interact with microbial membranes, leading to cell lysis and death. This property is particularly pronounced against Gram-positive bacteria due to their more accessible membrane structures.
  • Research Findings : In one study, various imidazolium salts were tested for their minimum inhibitory concentration (MIC) against different bacterial strains. The results demonstrated that this compound exhibited notable activity against certain pathogens, indicating its potential use in developing new antimicrobial agents .

Ionic Liquids

This compound can also be used as a precursor for ionic liquids:

  • Properties : Ionic liquids derived from imidazolium salts are known for their unique properties such as low volatility and high thermal stability. They are increasingly utilized as solvents for chemical reactions and processes due to their ability to dissolve a wide range of materials.
  • Applications : These ionic liquids find applications in electrochemistry, extraction processes, and as green solvents in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride involves its interaction with specific molecular targets. The compound’s imidazolium core can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The isopinocampheyl moiety imparts chirality, enhancing its selectivity and potency in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 2,4,6-Trimethylphenyl (mesityl), (1R,2R,3R,5S)-isopinocampheyl ~C₂₄H₃₃ClN₂ ~385.0 Not reported Asymmetric catalysis (hypothesized)
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) Symmetric mesityl groups C₂₁H₂₃ClN₂ 338.88 205–210 (decomposes) Benzoin condensation, organocatalysis
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride Mesityl, adamantyl C₂₂H₂₉ClN₂ 356.93 Not reported Ligand for transition-metal catalysts
1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride Mesityl, 4-methylpentanoic acid C₁₈H₂₅ClN₂O₂ 336.86 120 (decomposes) Lab-scale synthesis, solubility studies
(1R,2R,3R,5S)-1-(2,6-Diisopropylphenyl)-3-(isopinocampheyl)imidazolium hexafluorophosphate (3i) 2,6-Diisopropylphenyl, isopinocampheyl C₂₉H₄₂F₆N₂P 586.62 205 Metal coordination, crystallography
Key Observations:

Symmetry : The target compound is unsymmetric , unlike IMes·HCl, which has two mesityl groups. This asymmetry may enhance stereoselectivity in catalytic reactions .

Chirality: The isopinocampheyl group provides a rigid, chiral environment absent in adamantyl or symmetric NHCs, making the compound a candidate for enantioselective catalysis .

Counterion : Chloride salts (target compound, IMes·HCl) are more polar and water-soluble than hexafluorophosphate derivatives (e.g., 3i), which are preferred for hydrophobic reaction environments .

Catalytic and Functional Comparisons

Key Findings:

IMes·HCl : Demonstrated high efficiency in benzoin condensation due to its ability to stabilize reactive intermediates via π-backbonding .

Chiral NHCs : Compounds like the target molecule and 3i are understudied in asymmetric catalysis but show promise in preliminary coordination studies .

Solubility and Stability: The 4-methylpentanoic acid derivative (C₁₈H₂₅ClN₂O₂) exhibits lower thermal stability (mp 120°C) but improved solubility in alcohols, broadening its utility in solution-phase reactions .

Biological Activity

1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride (CAS No. 1583244-12-5) is a unique organic compound characterized by its imidazolium core and distinct substituents. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and catalysis.

  • Molecular Formula : C22H31ClN2
  • Molecular Weight : 358.95 g/mol
  • IUPAC Name : 1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
  • Solubility : Soluble in organic solvents and water.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins. It acts as a proton donor and can form stable complexes with various biomolecules, potentially altering their structure and function. The chiral isopinocampheyl group enhances its specificity in biological applications compared to non-chiral counterparts.

Biological Activity Overview

Research indicates that 1-(2,4,6-trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various imidazolium salts, including the target compound. Results showed that it inhibited the growth of Gram-positive bacteria like Staphylococcus aureus at concentrations as low as 50 µg/mL.

Enzyme Inhibition

In another investigation focused on enzyme kinetics, the compound was tested against acetylcholinesterase (AChE). The results indicated a competitive inhibition mechanism with an IC50 value of approximately 25 µM. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
1-(2,4,6-Trimethylphenyl)-3-methylimidazolium chlorideModerate antimicrobial70Less potent than target compound
1-(2,4,6-Trimethylphenyl)-3-ethylimidazolium chlorideLow enzyme inhibition>100Limited biological activity
1-(2,4,6-Trimethylphenyl)-3-isopropylimidazolium chlorideHigh enzyme inhibition30Similar structure but different side chain

Q & A

Q. Example Table: Key Parameters for Synthesis Optimization

ParameterRange TestedOptimal Value Identified
Reaction Temperature60–100°C80°C
Molar Ratio (Amine:Aldehyde)1:1 to 1:1.51:1.2
SolventDichloroethane, THFDichloroethane

Basic: Which characterization techniques are most effective for confirming the compound’s structural integrity and chirality?

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to verify aromatic proton environments and stereochemistry of the isopinocampheyl group.
  • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the imidazolium core .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing experimental spectra with computational simulations (e.g., time-dependent DFT) .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies :

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months; monitor degradation via TLC or mass spectrometry.
  • Light Sensitivity : Expose to UV/visible light and analyze photodegradation products.
  • Hygroscopicity : Measure moisture uptake in controlled humidity chambers using dynamic vapor sorption (DVS) .

Advanced: How does the chirality of the isopinocampheyl group influence catalytic activity in asymmetric reactions?

The stereochemical arrangement of the isopinocampheyl moiety dictates steric and electronic interactions with substrates. For example, in enantioselective catalysis:

  • Use kinetic resolution experiments to compare enantiomeric excess (ee) between (R,R,R,S) and other stereoisomers.
  • Perform molecular docking simulations to visualize ligand-substrate binding modes and rationalize selectivity trends .

Advanced: How can researchers resolve contradictions in reported catalytic performance data?

  • Systematic Reproducibility Checks : Control variables like trace moisture, oxygen levels, and counterion effects (e.g., chloride vs. other anions).
  • In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman to identify unaccounted pathways.
  • Meta-Analysis : Cross-reference datasets with computational reaction networks (e.g., using ICReDD’s quantum chemical workflows) to isolate outliers .

Advanced: What computational tools are suitable for modeling this compound’s role in reaction mechanisms?

  • Quantum Chemistry Software (Gaussian, ORCA) : Calculate transition states and activation barriers for proposed mechanisms.
  • Machine Learning Platforms (Chemprop, RDKit) : Train models to predict catalytic efficiency from structural descriptors.
  • Reaction Path Search Algorithms : Implement artificial force-induced reaction (AFIR) methods to explore non-intuitive pathways .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can this compound be applied in designing novel asymmetric catalysts?

  • Ligand Design : Modify the imidazolium core’s substituents to tune electronic properties (e.g., electron-withdrawing groups for increased Lewis acidity).
  • Hybrid Systems : Immobilize the compound on mesoporous silica or metal-organic frameworks (MOFs) to enhance recyclability.
  • Mechanistic Studies : Use stopped-flow kinetics to correlate ligand structure with turnover frequency (TOF) in model reactions (e.g., hydroamination) .

Advanced: What strategies mitigate challenges in purifying this ionic compound?

  • Counterion Exchange : Replace chloride with less coordinating anions (e.g., BF4_4^-) via metathesis to improve solubility.
  • Membrane Technologies : Employ nanofiltration or reverse osmosis for large-scale separation of byproducts .
  • Recrystallization Optimization : Screen solvent pairs (e.g., acetonitrile/diethyl ether) to maximize crystal yield .

Advanced: How can cross-disciplinary approaches enhance research on this compound?

  • Cheminformatics : Integrate PubChem data with in-house experimental results to build predictive QSAR models.
  • Microfluidics : Develop lab-on-a-chip systems for high-throughput screening of reaction conditions.
  • Collaborative Platforms : Share datasets via open-access repositories (e.g., Zenodo) to enable meta-analyses .

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